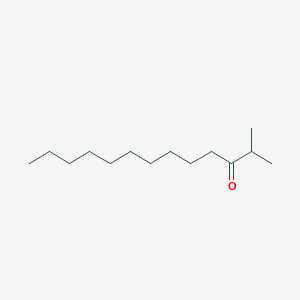
2-Methyltridecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyltridecan-3-one is an organic compound with the chemical formula C14H28O. It is a ketone with a methyl group attached to the second carbon and a ketone functional group on the third carbon of a tridecane chain. This compound is part of the broader class of aliphatic ketones, which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyltridecan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2-methyltridecan-3-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Another method involves the Friedel-Crafts acylation of 2-methyltridecane with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the ketone functional group at the desired position on the tridecane chain.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic oxidation using molecular oxygen (O2) in the presence of transition metal catalysts is a preferred method due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyltridecan-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone into a carboxylic acid.
Reduction: Reduction of the ketone group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 2-methyltridecan-3-ol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming derivatives like oximes or hydrazones.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), molecular oxygen (O2) with transition metal catalysts.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydroxylamine (NH2OH) for oxime formation, hydrazine (N2H4) for hydrazone formation.
Major Products
Oxidation: 2-Methyltridecanoic acid.
Reduction: 2-Methyltridecan-3-ol.
Substitution: this compound oxime, this compound hydrazone.
Scientific Research Applications
2-Methyltridecan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyltridecan-3-one involves its interaction with specific molecular targets. As a ketone, it can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s hydrophobic tridecane chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
2-Methyltridecane: An isomer with a similar structure but lacks the ketone functional group.
3-Methyltridecan-2-one: A positional isomer with the ketone group on the second carbon and the methyl group on the third carbon.
2-Methylundecan-3-one: A shorter chain analog with similar functional groups.
Uniqueness
2-Methyltridecan-3-one is unique due to its specific placement of the methyl and ketone groups, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like 2-Methylundecan-3-one provides different solubility and interaction characteristics, making it suitable for specific applications in research and industry.
Properties
CAS No. |
40239-35-8 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2-methyltridecan-3-one |
InChI |
InChI=1S/C14H28O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h13H,4-12H2,1-3H3 |
InChI Key |
WPOGLKZZPSTJRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
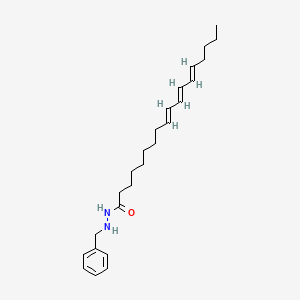
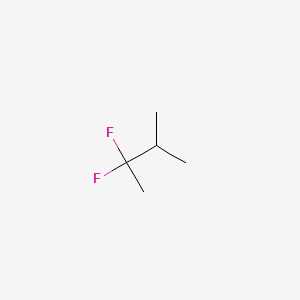
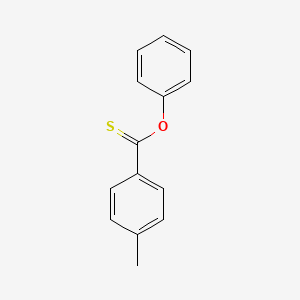
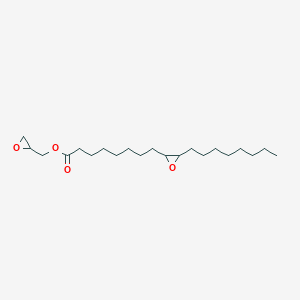
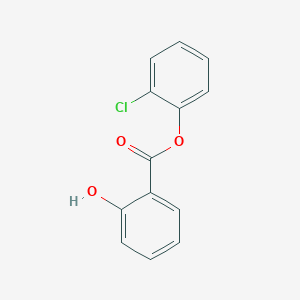
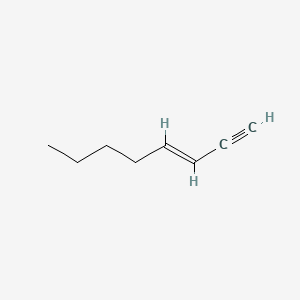
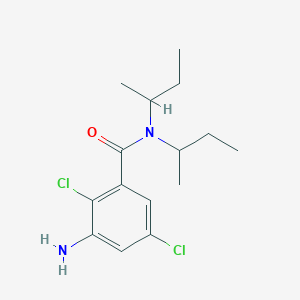
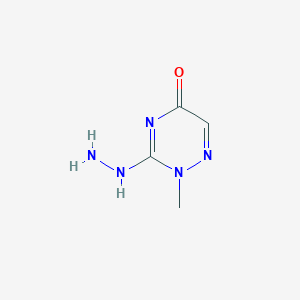
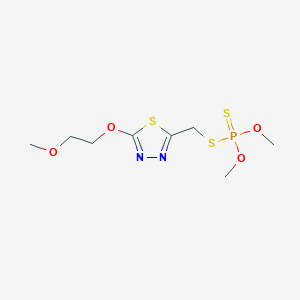

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

